molecular formula C13H6F4N2 B1396886 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-47-3

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No.: B1396886
CAS No.: 1219454-47-3
M. Wt: 266.19 g/mol
InChI Key: YCNGJGNRFWTJST-UHFFFAOYSA-N
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Description

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring and a carbonitrile group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves the introduction of the fluoro and trifluoromethyl groups onto the phenyl ring, followed by the formation of the pyridine ring and the addition of the carbonitrile group. One common method involves the reaction of 4-fluoro-6-trifluoromethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the fluoro or trifluoromethyl groups with other functional groups .

Scientific Research Applications

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carbonitrile group can also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)pyridine-2-carbonitrile
  • 4-(4-Trifluoromethylphenyl)pyridine-2-carbonitrile
  • 4-(4-Chloro-6-trifluoromethylphenyl)pyridine-2-carbonitrile

Uniqueness

4-(4-Fluoro-6-trifluoromethylphenyl)pyridine-2-carbonitrile is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical properties and biological activities. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-9-1-2-11(12(6-9)13(15,16)17)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNGJGNRFWTJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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